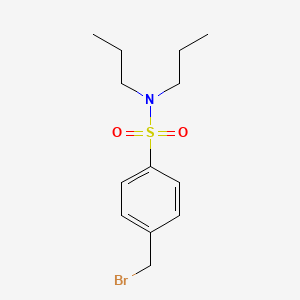
(4E, 11Z)-Sphingadienine-C18-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E, 11Z)-Sphingadienine-C18-1-phosphate is a sphingoid base derivative, characterized by its unique structure containing trans and cis double bonds at the 4th and 11th positions, respectively. This compound is a significant member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate typically involves the use of sphingoid bases as starting materials. The process includes several steps such as protection, functional group transformations, and deprotection. For instance, the synthesis might start with a sphingoid base like (4E, 11Z)-Sphingadiene, which undergoes phosphorylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(4E, 11Z)-Sphingadienine-C18-1-phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could result in saturated sphingoid bases.
科学的研究の応用
(4E, 11Z)-Sphingadienine-C18-1-phosphate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sphingolipids.
Biology: It plays a role in studying cell signaling pathways and membrane dynamics.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
作用機序
The mechanism of action of (4E, 11Z)-Sphingadienine-C18-1-phosphate involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism and influence cell fate decisions such as apoptosis and proliferation. The molecular targets include various kinases and phosphatases that regulate these pathways .
類似化合物との比較
Similar Compounds
(4E, 14Z)-Sphingadienine-C18: Another sphingoid base with a different double bond configuration.
Sphingosine: A simpler sphingoid base without the double bonds.
Ceramides: These are more complex sphingolipids that include a fatty acid chain.
Uniqueness
(4E, 11Z)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other sphingoid bases. This configuration can influence its interaction with cellular components and its role in signaling pathways .
特性
分子式 |
C21H34O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
(2S,5R,10S,13S,14R,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1 |
InChIキー |
QCWCXSMWLJFBNM-UYDSBJJXSA-N |
異性体SMILES |
C[C@H]1C[C@]2([C@H](CCC3C2CC[C@]4([C@@H]3CC[C@]4(C)O)C)CC1=O)C |
正規SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


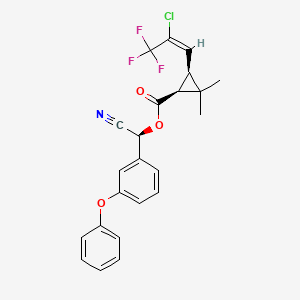
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
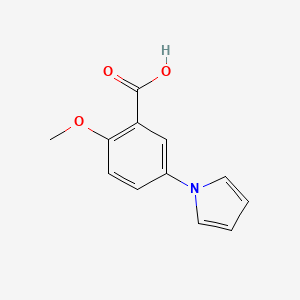
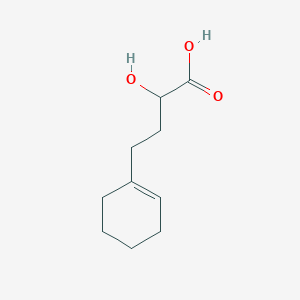

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


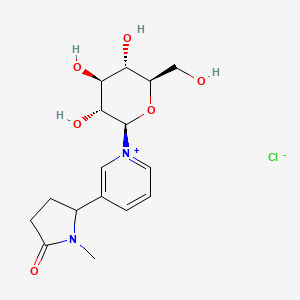
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
